![molecular formula C11H21BO2 B3178594 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 66217-55-8](/img/structure/B3178594.png)
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
- Synthesis of Derivatives: 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in synthesizing various derivatives, including mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have been studied for their inhibitory activity against serine proteases such as thrombin (Spencer et al., 2002).
- Retinoid Agonist Synthesis: This compound serves as a building block for the synthesis of biologically active derivatives, like 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. For instance, it has been utilized in developing a new synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Chemical Synthesis and Catalysis
- Catalysis in Borylation: The compound is instrumental in catalytic processes like the dehydrogenative borylation of vinylarenes, leading to regio- and stereodefined vinylboronates (Murata et al., 2002).
- Synthesis of Stilbenes: It's used for synthesizing pinacolylboronate-substituted stilbenes. These stilbenes are potential intermediates for creating new materials for technologies like Liquid Crystal Displays (LCDs) and might have therapeutic applications for neurodegenerative diseases (Das et al., 2015).
properties
IUPAC Name |
2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLUYOVVBCMKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.